An In-depth Technical Guide on the Core Mechanism of Action of Vercirnon
An In-depth Technical Guide on the Core Mechanism of Action of Vercirnon
Introduction
Vercirnon (also known as GSK1605786, CCX282-B, and Traficet-EN) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] It was investigated primarily for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease.[2][3] The therapeutic rationale for Vercirnon is based on the role of the CCR9-CCL25 axis in mediating immune cell trafficking to the intestine.[3][4] While it showed promise in early clinical trials, Vercirnon ultimately failed to meet its primary endpoints in a Phase III study for Crohn's disease, leading to the discontinuation of its development.[5][6][7]
Core Mechanism of Action: CCR9 Antagonism
Vercirnon functions as a selective and potent antagonist of CCR9, a G protein-coupled receptor (GPCR).[1][8] The primary mechanism of action involves the inhibition of CCR9-mediated signaling, which in turn blocks the migration of immune cells to the site of inflammation in the gastrointestinal tract.[2][9]
Molecular Interactions
Vercirnon is an allosteric antagonist that binds to an intracellular binding site (IABS) on CCR9.[2][10] This binding locks the receptor in an inactive conformation, preventing it from coupling with G proteins and initiating downstream signaling cascades.[11] The crystal structure of Vercirnon bound to CCR9 reveals that it sits deep within the intracellular cavity of the receptor.[2] This intracellular binding mechanism is distinct from many other GPCR antagonists that typically bind to the extracellular (orthosteric) site.[10]
Signaling Pathways
The binding of the chemokine CCL25 to CCR9 normally triggers a cascade of intracellular events. Vercirnon's antagonism of CCR9 disrupts these key signaling pathways:
-
Inhibition of Gαi-Protein Signaling: CCR9 is coupled to Gαi proteins.[12] Upon activation, Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[11] By preventing G protein coupling, Vercirnon blocks this decrease in cAMP.[12]
-
Blockade of Calcium Mobilization: A critical step in chemokine-mediated cell migration is the release of intracellular calcium stores. Vercirnon potently inhibits CCR9-mediated calcium mobilization.[1][13]
-
Prevention of Chemotaxis: The ultimate physiological outcome of CCR9 activation is the directed migration of immune cells, a process known as chemotaxis.[14] Vercirnon effectively inhibits the chemotaxis of CCR9-expressing cells towards a CCL25 gradient.[1][13]
Cellular Effects
The primary cellular effect of Vercirnon is the inhibition of migration of a specific subset of T cells. CCR9 is predominantly expressed on effector memory Th1 cells that are programmed to home to the gut.[4][13] By blocking the interaction between CCR9 on these T cells and its ligand CCL25, which is expressed in the small intestine, Vercirnon prevents the recruitment of these inflammatory cells to the intestinal mucosa.[3][9] This reduction in immune cell infiltration is the basis for its potential therapeutic effect in IBD.[13]
Quantitative Data
The following tables summarize the key quantitative data related to the potency and efficacy of Vercirnon from preclinical studies.
Table 1: In Vitro Potency of Vercirnon
| Assay Type | Cell Line/System | Target | IC50 (nM) |
| Ca2+ Mobilization | Molt-4 cells | CCR9 | 5.4[1] |
| Chemotaxis | Molt-4 cells | CCR9 | 3.4[1] |
| Chemotaxis | Baf-3/CCR9A cells | CCR9A | 2.8[1] |
| Chemotaxis | Baf-3/CCR9B cells | CCR9B | 2.6[1] |
| Chemotaxis | Primary CCR9-expressing cells | CCR9 | 6.8[1] |
| Chemotaxis | RA-cultured human T cells in 100% human AB serum | CCR9 | 141[1] |
| Chemotaxis | Mouse thymocytes | CCR9 | 6.9[1] |
| Chemotaxis | Rat thymocytes | CCR9 | 1.3[1] |
Table 2: Clinical Trial Efficacy Data (SHIELD-1 Study)
| Outcome | Placebo | Vercirnon 500 mg Once Daily | Vercirnon 500 mg Twice Daily |
| Clinical Response (Week 12) | 25.1% | 27.6% | 27.2% |
Note: The differences in clinical response between the Vercirnon groups and the placebo group were not statistically significant.[15]
Experimental Protocols
1. Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) are suspended in a low-serum medium.[16][17]
-
Assay Setup: A multi-well chamber with a porous membrane separating an upper and lower chamber is used (e.g., Transwell plate).[16]
-
Procedure:
-
The lower chamber is filled with a medium containing the chemoattractant CCL25.[16]
-
The CCR9-expressing cells, pre-incubated with varying concentrations of Vercirnon or a vehicle control, are added to the upper chamber.[14]
-
The plate is incubated to allow for cell migration through the membrane towards the chemoattractant gradient.[16]
-
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemacytometer or through automated methods like the IncuCyte® system, which provides real-time imaging and analysis.[14][16][18]
-
Data Analysis: The IC50 value, representing the concentration of Vercirnon that inhibits 50% of cell migration, is calculated.[1]
2. Calcium Mobilization Assay
This assay assesses the ability of a compound to block the increase in intracellular calcium concentration that occurs upon receptor activation.
-
Cell Loading: CCR9-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
The dye-loaded cells are placed in a fluorometer or a plate reader capable of measuring fluorescence.
-
A baseline fluorescence reading is established.
-
Vercirnon or a vehicle control is added to the cells and incubated.
-
The cells are then stimulated with CCL25.
-
-
Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The IC50 value is determined by measuring the concentration of Vercirnon required to inhibit the CCL25-induced calcium flux by 50%.[1]
3. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing CCR9.[19]
-
Assay Types:
-
Saturation Assay: Increasing concentrations of a radiolabeled ligand are incubated with the membranes to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[20][21]
-
Competition Assay: A fixed concentration of a radiolabeled ligand is incubated with the membranes in the presence of increasing concentrations of an unlabeled competitor (Vercirnon).[20][21]
-
-
Procedure:
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.[19]
-
Data Analysis: For competition assays, the IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[19]
Visualizations
Caption: Vercirnon's allosteric antagonism of the CCR9 receptor.
Caption: Workflow of a typical chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Vercirnon | C22H21ClN2O4S | CID 10343454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vercirnon Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. sartorius.com [sartorius.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
